Enhanced Lipophilicity (XLogP3) Compared to Mono-Chlorinated and Non-Halogenated Analogs
The introduction of both bromine and chlorine substituents in 3-Bromo-5-chloro-2-methylbenzoic acid results in a significantly higher computed lipophilicity (XLogP3 = 3.1) compared to its mono-chlorinated analog, 5-chloro-2-methylbenzoic acid (XLogP3 = 2.4) [1]. This increase in logP can be a critical parameter for enhancing membrane permeability or optimizing target binding in a drug discovery context.
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | 3.1 |
| Comparator Or Baseline | 5-chloro-2-methylbenzoic acid: 2.4 |
| Quantified Difference | Increase of +0.7 logP units |
| Conditions | Computational prediction using XLogP3 3.0 algorithm (PubChem). |
Why This Matters
The higher logP value indicates a tangible difference in hydrophobicity, which directly influences a compound's ability to cross biological membranes and its overall pharmacokinetic profile, making it a distinct choice for medicinal chemistry campaigns.
- [1] PubChem. (2024). 3-Bromo-5-chloro-2-methylbenzoic acid (Compound Summary). National Center for Biotechnology Information. CID 81446261. View Source
